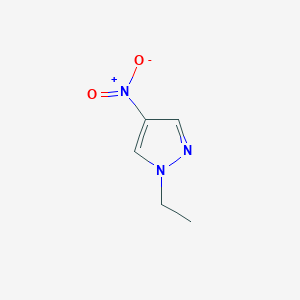

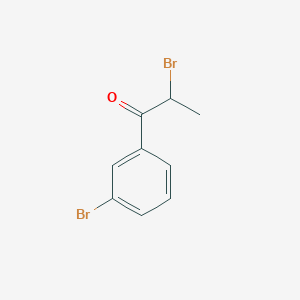

![molecular formula C8H2ClIN2S B1353972 7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile CAS No. 700844-17-3](/img/structure/B1353972.png)

7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

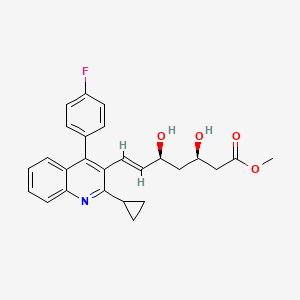

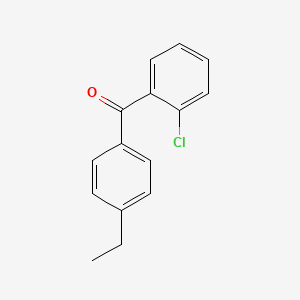

7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile (CIT) is an organic compound that is used in a variety of scientific research applications. It is an aromatic heterocyclic compound, with a nitrogen atom and a sulfur atom connected by a double bond. CIT has been used in a variety of research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

7-Chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity, derived from both the chloro and iodo substituents, makes it a valuable building block in cross-coupling reactions and in the synthesis of complex molecules. The literature highlights the importance of such heterocyclic scaffolds in drug discovery and the development of materials with unique electronic properties (Li & Jaouen, 2018).

Electronic Materials

The structural motif of this compound is indicative of its potential application in the development of electronic materials. Heterocyclic compounds like this have been utilized in the synthesis of conducting polymers, semiconductors, and other materials that play critical roles in organic electronic devices. These materials are of interest due to their electronic properties, including conductivity and semiconductive behavior, which are essential for applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (Shi et al., 2015).

Medicinal Chemistry

While direct applications in medicinal chemistry are not specified for this compound, its relevance is inferred through the medicinal importance of pyridine derivatives. Pyridine cores are foundational in the development of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility and reactivity of such heterocyclic frameworks allow for the synthesis of novel compounds with significant pharmacological potential (Abu-Taweel et al., 2022).

Catalysis

The compound's potential in catalysis, particularly in reactions involving the synthesis of heterocycles, underscores its utility in organic chemistry. Heterocyclic N-oxide derivatives, for example, demonstrate significant importance in catalysis, highlighting the broader utility of heterocyclic compounds like this compound in facilitating diverse catalytic processes (Li et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

7-chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClIN2S/c9-7-4(2-11)3-12-5-1-6(10)13-8(5)7/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPJFJXTHHLWAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C(C(=CN=C21)C#N)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClIN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433929 |

Source

|

| Record name | 7-CHLORO-2-IODOTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

700844-17-3 |

Source

|

| Record name | 7-CHLORO-2-IODOTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

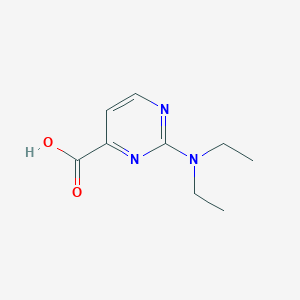

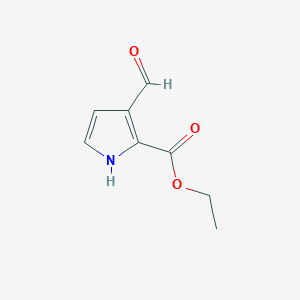

![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)